(S)-Crizotinib

Description

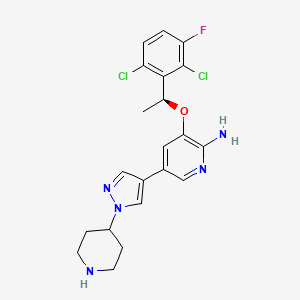

Structure

3D Structure

Properties

IUPAC Name |

3-[(1S)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22Cl2FN5O/c1-12(19-16(22)2-3-17(24)20(19)23)30-18-8-13(9-27-21(18)25)14-10-28-29(11-14)15-4-6-26-7-5-15/h2-3,8-12,15,26H,4-7H2,1H3,(H2,25,27)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTEIFNKAUNYNJU-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=C(C=CC(=C1Cl)F)Cl)OC2=C(N=CC(=C2)C3=CN(N=C3)C4CCNCC4)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22Cl2FN5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(S)-Crizotinib Enantiomer: A Technical Guide to its Biological Activity

Abstract

Crizotinib, an FDA-approved kinase inhibitor for specific non-small cell lung cancers (NSCLC), is administered as the (R)-enantiomer, which potently targets ALK, c-MET, and ROS1 kinases.[1][2] Its stereoisomer, (S)-crizotinib, possesses a distinct and compelling biological activity profile. While exhibiting negligible activity against the kinase targets of its (R)-counterpart, this compound has been identified as a potent, low-nanomolar inhibitor of the human mutT homologue (MTH1) enzyme.[3][4] MTH1 is crucial for sanitizing the oxidized nucleotide pool in cancer cells, preventing the incorporation of damaged bases into DNA. Inhibition of MTH1 by this compound leads to DNA damage and subsequent cancer cell death.[3] Furthermore, emerging research suggests this compound can induce apoptosis in NSCLC cells through a secondary mechanism involving the generation of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress, which may be independent of its MTH1 inhibitory action.[4] This guide provides a comprehensive overview of the biological activity of this compound, presenting quantitative data, detailed experimental protocols, and visualizations of its mechanisms of action.

Mechanisms of Action

The anticancer effects of this compound are primarily attributed to two distinct, though potentially interconnected, mechanisms: stereospecific inhibition of MTH1 and induction of ROS-mediated ER stress.

MTH1 Inhibition and DNA Damage

The most well-characterized mechanism is the potent and stereoselective inhibition of MTH1, a "nudix" phosphohydrolase. In rapidly proliferating cancer cells, high levels of reactive oxygen species (ROS) lead to the oxidation of deoxynucleotide triphosphates (dNTPs), such as the conversion of dGTP to 8-oxo-dGTP. MTH1 "sanitizes" this pool by hydrolyzing oxidized dNTPs, preventing their incorporation into DNA during replication and thereby averting DNA damage and cell death.[3]

This compound binds to the active site of MTH1 with high affinity, blocking its catalytic function. The (R)-enantiomer, conversely, shows significantly weaker binding and inhibitory activity.[3][5] The inhibition of MTH1 by this compound results in an accumulation of oxidized nucleotides, their subsequent incorporation into DNA, the induction of DNA single-strand breaks, and the activation of the DNA damage response (DDR), ultimately leading to apoptosis.[3]

ROS Generation and ER Stress-Mediated Apoptosis

A second mechanism has been identified in non-small cell lung cancer (NSCLC) cells, where this compound treatment leads to a significant increase in intracellular ROS levels.[4] This elevation in ROS induces lethal endoplasmic reticulum (ER) stress, triggering the unfolded protein response (UPR) and ultimately leading to apoptosis. Crucially, this study demonstrated that the cytotoxic effects and ROS production occurred independently of MTH1 expression, suggesting a distinct molecular target may be involved.[4] Blocking ROS production was shown to reverse the this compound-induced ER stress and cell death.[4]

Quantitative Biological Activity Data

The stereospecificity of crizotinib enantiomers is evident in their vastly different potencies against MTH1 and various cancer cell lines.

Table 1: In Vitro MTH1 Inhibitory Activity

| Compound | Target | IC₅₀ (nM) | Assay Method | Source |

| This compound | MTH1 | 72 | Enzymatic Assay | [5] |

| This compound | MTH1 (8-oxo-dGTP substrate) | 330 | Enzymatic Assay | [3] |

| This compound | MTH1 (2-OH-dATP substrate) | 408 | Enzymatic Assay | [3] |

| (R)-Crizotinib | MTH1 | 1375 | Enzymatic Assay | [5] |

| (R)-Crizotinib | MTH1 | >10,000 | Enzymatic Assay | [3] |

Direct binding assays (Isothermal Titration Calorimetry) confirmed a 16-fold higher affinity of the (S)-enantiomer for MTH1 compared to the (R)-enantiomer.[3]

Table 2: In Vitro Cytotoxic Activity (IC₅₀)

| Cell Line | Cancer Type | IC₅₀ (µM) of this compound | Assay Method | Source |

| A549 | Non-Small Cell Lung Cancer | 11.25 | MTT Assay | [4] |

| NCI-H460 | Non-Small Cell Lung Cancer | 14.29 | MTT Assay | [4] |

| H1975 | Non-Small Cell Lung Cancer | 16.54 | MTT Assay | [4] |

Note: The (R)-enantiomer is largely inactive against these cell lines in the context of MTH1 inhibition, though it has potent effects on cells with ALK/ROS1 rearrangements.[4][6]

In Vivo Efficacy

The anticancer activity of this compound has been validated in preclinical animal models, demonstrating its potential as a therapeutic agent.

-

SW480 Colon Cancer Xenograft: In a mouse xenograft model using SW480 cells, administration of this compound effectively suppressed tumor growth and reduced tumor volume by over 50%. In contrast, the (R)-enantiomer showed no significant antitumor activity in this model, consistent with its lack of MTH1 inhibition.[3]

-

NCI-H460 NSCLC Xenograft: In a nude mouse model with NCI-H460 xenografts, treatment with this compound at doses of 7.5 mg/kg and 15 mg/kg for 10 days resulted in significant reductions in both tumor volume and weight.[4] This in vivo activity was correlated with increased ROS generation and ER stress-related apoptosis within the tumor tissue.[4]

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of this compound.

MTH1 Enzymatic Inhibition Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of crizotinib enantiomers against the MTH1 enzyme.

-

Principle: The assay measures the enzymatic hydrolysis of a substrate (e.g., 8-oxo-dGTP) by recombinant MTH1 protein. The amount of product formed (or remaining substrate) is quantified in the presence of varying concentrations of the inhibitor.

-

Methodology:

-

Reagents: Recombinant human MTH1 protein, substrate (e.g., 8-oxo-dGTP), reaction buffer, this compound, and (R)-crizotinib serially diluted.

-

Procedure: MTH1 enzyme is incubated with the serially diluted test compounds for a defined period at 37°C. The enzymatic reaction is initiated by adding the substrate.

-

Detection: The reaction is stopped, and the product is detected. This can be done using various methods, such as malachite green-based assays to detect released inorganic phosphate or HPLC-based methods to quantify substrate/product levels.

-

Analysis: The percentage of inhibition is calculated for each concentration relative to a vehicle control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a four-parameter logistic curve.[3]

-

Cell Viability (MTT) Assay

-

Objective: To measure the cytotoxic effect of this compound on cancer cell lines and determine its IC₅₀.

-

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.

-

Methodology:

-

Cell Culture: Cancer cells (e.g., NCI-H460, A549) are seeded in 96-well plates and allowed to adhere overnight.

-

Treatment: Cells are treated with various concentrations of this compound (or vehicle control) and incubated for a specified period (e.g., 24 hours).[4]

-

MTT Addition: MTT reagent is added to each well, and the plate is incubated for 2-4 hours to allow formazan crystal formation.

-

Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Measurement: The absorbance of the purple solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Analysis: Cell viability is expressed as a percentage of the control. IC₅₀ values are calculated from dose-response curves.[4]

-

Comet Assay (Single Cell Gel Electrophoresis)

-

Objective: To detect DNA single-strand breaks in cells following treatment with this compound.

-

Principle: This assay visualizes and quantifies DNA damage in individual cells. Cells are embedded in agarose on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA (containing fragments and breaks) migrates away from the nucleus, forming a "comet tail," while intact DNA remains in the "head."

-

Methodology:

-

Cell Treatment: Cells are treated with this compound (2 µM), (R)-crizotinib (2 µM), a positive control (e.g., H₂O₂), or a vehicle control.[3]

-

Embedding: Harvested cells are mixed with low-melting-point agarose and layered onto a microscope slide.

-

Lysis: Slides are immersed in a lysis solution (containing detergent and high salt) to dissolve cellular and nuclear membranes.

-

Electrophoresis: Slides are placed in an electrophoresis chamber with an alkaline buffer to unwind the DNA and separate broken strands.

-

Staining & Visualization: DNA is stained with a fluorescent dye (e.g., SYBR Green), and comets are visualized using a fluorescence microscope.

-

Analysis: Image analysis software is used to quantify the amount of DNA in the tail versus the head. The "mean tail moment" (MTM) is a common metric for DNA damage.[3]

-

In Vivo Tumor Xenograft Study

-

Objective: To evaluate the antitumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells are implanted subcutaneously into immunocompromised mice. Once tumors are established, the mice are treated with the test compound, and tumor growth is monitored over time.

-

Methodology:

-

Cell Implantation: A suspension of human cancer cells (e.g., SW480 or NCI-H460) is injected subcutaneously into the flank of nude mice.[3][4]

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., ~100-150 mm³).

-

Randomization & Treatment: Mice are randomized into treatment groups (e.g., Vehicle control, this compound, (R)-crizotinib). Treatment is administered, often daily via oral gavage, at specified doses (e.g., 7.5 or 15 mg/kg).[4]

-

Monitoring: Tumor volume (calculated using caliper measurements) and mouse body weight are recorded regularly (e.g., every 2-3 days).

-

Endpoint: At the end of the study (e.g., after 10-20 days), mice are euthanized, and tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry).

-

Analysis: Tumor growth curves are plotted for each group. Statistical analysis is performed to compare tumor volume and final tumor weight between treated and control groups.

-

References

- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crizotinib: a drug that crystallizes a unique molecular subset of non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stereospecific targeting of MTH1 by this compound as anticancer strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. crizotinib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

An In-depth Technical Guide to the Target Protein Identification of (S)-Crizotinib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib is a clinically approved tyrosine kinase inhibitor, utilized primarily in its (R)-enantiomeric form for the treatment of non-small cell lung cancer (NSCLC) harboring specific genetic alterations.[1][2] While (R)-Crizotinib potently targets ALK, ROS1, and c-MET kinases, its stereoisomer, (S)-Crizotinib, exhibits a distinct pharmacological profile.[2][3] This guide provides a comprehensive technical overview of the methodologies employed to identify the protein targets of this compound, summarizes the quantitative data regarding its activity, and illustrates the key signaling pathways and experimental workflows involved.

Introduction: The Chirality of Crizotinib

Crizotinib is a chiral molecule existing as two non-superimposable mirror images, the (R) and (S) enantiomers. The clinically utilized and FDA-approved form is (R)-Crizotinib, a potent inhibitor of Anaplastic Lymphoma Kinase (ALK), ROS proto-oncogene 1 (ROS1), and Hepatocyte Growth Factor Receptor (HGFR, c-Met).[3][4] These receptor tyrosine kinases are key drivers in certain cancers, and their inhibition by (R)-Crizotinib has proven to be an effective therapeutic strategy.[5][6]

Conversely, the (S)-enantiomer is significantly less active against these canonical targets.[2] This stereospecificity prompted investigations to identify the unique protein targets of this compound, a process that could uncover novel therapeutic applications or explain potential off-target effects. Early research using chemical proteomics identified MutT Homolog 1 (MTH1), a nudix phosphohydrolase, as a potent target of this compound.[7] However, subsequent studies have introduced conflicting evidence, suggesting that the anti-tumor effects of this compound may be MTH1-independent and instead mediated through the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress.[2]

Quantitative Analysis of Crizotinib Enantiomer Activity

The differential activity of the Crizotinib enantiomers is critical to understanding their distinct biological effects. The following table summarizes the reported inhibitory concentrations (IC50) against key protein targets.

| Enantiomer | Target Protein | IC50 (nM) | Primary Function of Target |

| (R)-Crizotinib | ALK | Potent | Receptor Tyrosine Kinase (Oncogenic Driver) |

| ROS1 | Potent | Receptor Tyrosine Kinase (Oncogenic Driver) | |

| c-MET | Potent | Receptor Tyrosine Kinase (Oncogenic Driver) | |

| MTH1 | 1375 | Oxidized Nucleotide Hydrolase | |

| This compound | ALK | Negligible Activity | Receptor Tyrosine Kinase (Oncogenic Driver) |

| ROS1 | Negligible Activity | Receptor Tyrosine Kinase (Oncogenic Driver) | |

| c-MET | Negligible Activity | Receptor Tyrosine Kinase (Oncogenic Driver) | |

| MTH1 | 72 | Oxidized Nucleotide Hydrolase |

Note: "Potent" indicates that (R)-Crizotinib is a clinically effective inhibitor of these kinases, with specific IC50 values varying across different assays and cell lines but generally in the low nanomolar range.[3][5] The IC50 values for MTH1 are derived from a specific study and highlight the nearly 20-fold higher potency of the (S)-enantiomer for this target.[7]

Experimental Protocols for Target Identification

Identifying the molecular targets of a small molecule like this compound requires a systematic approach, combining unbiased screening with rigorous validation. Chemical proteomics is the cornerstone of this discovery process.

Chemical Proteomics

Chemical proteomics utilizes chemically modified versions of a small molecule (probes) to isolate its binding partners from a complex biological mixture, such as a cell lysate or in living cells.[8][9] The identified proteins are then analyzed using mass spectrometry. Two primary strategies are employed:

-

Compound-Centric Chemical Proteomics (CCCP): This is the most direct method for identifying the binding partners of a compound.

-

Probe Synthesis: this compound is synthesized with a linker arm attached to a reporter tag (e.g., biotin) and often a photoreactive group (e.g., diazirine or benzophenone). The photoreactive group, upon UV light activation, forms a covalent bond with nearby amino acids, trapping even non-covalent interactions.[8]

-

Incubation: The probe is incubated with a cellular proteome (lysate). For competitive profiling, a parallel experiment is run with the probe and an excess of the unmodified, "free" this compound.

-

Cross-linking: The mixture is exposed to UV light to induce covalent cross-linking between the probe and its binding proteins.

-

Enrichment: The biotin tag on the probe allows for the capture of the probe-protein complexes using streptavidin-coated beads.

-

Elution and Digestion: The bound proteins are washed to remove non-specific binders, then eluted from the beads and digested into smaller peptides, typically using trypsin.

-

Mass Spectrometry (MS) Analysis: The resulting peptides are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to determine their amino acid sequences and thus identify the proteins.

-

Hit Identification: True targets are identified as proteins that are significantly enriched in the probe-treated sample compared to controls, and whose enrichment is reduced in the presence of the competing free compound.[8]

-

-

Activity-Based Protein Profiling (ABPP): This method is used to identify targets within specific enzyme families that have a reactive catalytic residue.

-

Probe Design: ABPP probes consist of a reactive group ("warhead") that covalently binds to the active site of an enzyme, a linker, and a reporter tag.[9]

-

Labeling and Competition: The proteome is incubated with the ABP. In a competitive experiment, the proteome is pre-incubated with this compound before adding the ABP. If this compound binds to the active site of a target enzyme, it will block the binding of the ABP.

-

Analysis: The reporter tag is used for enrichment or direct visualization. A reduction in signal for a specific protein in the this compound pre-treated sample indicates it is a target.[9]

-

Kinome Profiling

To assess the selectivity of a compound against the entire kinase family, kinome profiling is performed. This involves screening the compound against a large panel of purified, recombinant kinases (often over 300) and measuring its ability to inhibit the activity of each kinase, typically by quantifying ATP consumption or substrate phosphorylation.[10] This method is crucial for identifying both primary targets and potential off-targets within the kinome and was essential in demonstrating that this compound lacks significant activity against kinases like ALK, ROS1, and c-MET.

Target Validation Assays

Once potential targets are identified, their biological relevance must be validated through cellular and biochemical assays.[11][12]

-

Cell Viability and Apoptosis Assays: To confirm that engagement of the identified target by this compound leads to an anti-cancer effect, cell lines are treated with the compound. Assays like MTT or CellTiter-Glo measure cell viability, while flow cytometry (for Annexin V staining) and Western blotting (for cleaved PARP and caspases) are used to quantify apoptosis.[2]

-

Reactive Oxygen Species (ROS) Measurement: Based on findings that this compound's effects may be MTH1-independent, measuring intracellular ROS levels using fluorescent probes (e.g., DCFDA) is a key validation step.[2]

-

Endoplasmic Reticulum (ER) Stress Analysis: The activation of the ER stress pathway can be assessed by Western blotting for key markers like CHOP, GRP78, and the phosphorylation of PERK and eIF2α.[2]

Visualizations: Workflows and Signaling Pathways

Diagrams are essential for visualizing complex biological processes and experimental designs. The following are presented in the DOT language for use with Graphviz.

Experimental and Logical Workflows

Caption: Logical relationship of Crizotinib enantiomers and their targets.

Caption: Workflow for Compound-Centric Chemical Proteomics (CCCP).

Key Signaling Pathways

While this compound does not potently inhibit ALK, ROS1, or c-MET, understanding their signaling is crucial context for the Crizotinib drug class.

Caption: Simplified ALK signaling cascade.[13][14][15]

Caption: Key downstream pathways of ROS1 activation.[16][17][18]

Caption: Overview of HGF/c-MET signaling.[19][20][21]

Conclusion

The identification of protein targets for small molecules is a foundational step in drug discovery and development. The case of this compound provides an excellent example of this process, highlighting the importance of stereochemistry in determining a drug's pharmacological profile. While initial studies pointed to MTH1 as a primary target, the scientific process has evolved to suggest a more complex, MTH1-independent mechanism involving ROS-induced ER stress. This ongoing investigation underscores the necessity of employing unbiased, robust techniques like chemical proteomics, followed by rigorous cellular validation. The methodologies and workflows detailed in this guide provide a framework for researchers to approach the complex but critical task of target deconvolution for novel and existing therapeutic compounds.

References

- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pfizermedical.com [pfizermedical.com]

- 5. go.drugbank.com [go.drugbank.com]

- 6. Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Influence of Chirality of Crizotinib on Its MTH1 Protein Inhibitory Activity: Insight from Molecular Dynamics Simulations and Binding Free Energy Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Therapeutic Target Identification and Drug Discovery Driven by Chemical Proteomics [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. Kinome Profiling - Oncolines B.V. [oncolines.com]

- 11. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]

- 12. liveonbiolabs.com [liveonbiolabs.com]

- 13. Anaplastic lymphoma kinase: signalling in development and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. creative-diagnostics.com [creative-diagnostics.com]

- 17. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biomarker.onclive.com [biomarker.onclive.com]

- 19. An overview of the c-MET signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 20. c-MET [stage.abbviescience.com]

- 21. researchgate.net [researchgate.net]

(S)-Crizotinib's Role in Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Crizotinib, a potent tyrosine kinase inhibitor, is clinically utilized as its (R)-enantiomer for the treatment of cancers harboring specific genetic alterations, primarily in non-small cell lung cancer (NSCLC). Its counterpart, (S)-Crizotinib, while demonstrating negligible activity against the classical targets of (R)-Crizotinib such as ALK, c-Met, and ROS1, exhibits a distinct and compelling mechanism of action.[1] Initially explored for its potent, stereospecific inhibition of MTH1 (NUDT1), subsequent research has unveiled a novel signaling pathway through which this compound exerts its anti-cancer effects, independent of MTH1.[1][2] This guide provides a comprehensive technical overview of the signaling pathways modulated by this compound, with a focus on its role in inducing apoptosis through the generation of reactive oxygen species (ROS) and the subsequent activation of the endoplasmic reticulum (ER) stress pathway. This document consolidates quantitative data, detailed experimental methodologies, and visual representations of the involved signaling cascades to serve as a valuable resource for researchers in oncology and drug development.

Core Signaling Pathway: ROS-Mediated ER Stress-Induced Apoptosis

The primary mechanism of action of this compound in inducing cancer cell death, particularly in NSCLC, is through a signaling cascade initiated by the accumulation of intracellular reactive oxygen species (ROS).[1][2] This increase in ROS leads to endoplasmic reticulum (ER) stress, culminating in apoptosis.[1][2] A crucial aspect of this pathway is its independence from MTH1 inhibition, a previously proposed target for this compound.[1]

Induction of Reactive Oxygen Species (ROS)

Treatment of NSCLC cells with this compound leads to a rapid and dose-dependent increase in intracellular ROS levels.[3] This oxidative stress is a key upstream event that triggers the subsequent apoptotic signaling. The generation of ROS by this compound has been demonstrated to be a critical factor, as the cytotoxic effects can be reversed by the use of ROS scavengers like N-acetyl cysteine (NAC).[1]

Activation of the Endoplasmic Reticulum (ER) Stress Pathway

The accumulation of ROS disrupts the cellular redox balance, leading to the accumulation of unfolded proteins in the ER, a condition known as ER stress.[1] This, in turn, activates the Unfolded Protein Response (UPR), a complex signaling network aimed at restoring ER homeostasis. In the context of this compound treatment, prolonged ER stress pushes the UPR towards a pro-apoptotic outcome. Key molecular events in this process include:

-

Phosphorylation of PERK and eIF2α: The ER stress sensor, Protein Kinase R (PKR)-like Endoplasmic Reticulum Kinase (PERK), is activated, leading to the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).

-

Upregulation of ATF4 and CHOP: Phosphorylated eIF2α selectively enhances the translation of Activating Transcription Factor 4 (ATF4). ATF4, in turn, induces the expression of the pro-apoptotic transcription factor C/EBP homologous protein (CHOP), also known as DDIT3.[4]

-

Induction of Apoptosis: CHOP plays a central role in mediating ER stress-induced apoptosis by downregulating the anti-apoptotic protein Bcl-2 and upregulating pro-apoptotic proteins.

The activation of this pathway has been confirmed by observing increased protein levels of ATF4, phosphorylated eIF2α, and CHOP in NSCLC cells treated with this compound.[4]

MTH1-Independence

While initial studies highlighted this compound as a potent inhibitor of the MTH1 enzyme, which is involved in preventing the incorporation of oxidized nucleotides into DNA, subsequent research has demonstrated that the apoptotic effects of this compound in NSCLC are independent of MTH1 inhibition.[1][2] Knockdown of MTH1 in NSCLC cells did not replicate the apoptotic effects of this compound, and overexpression of MTH1 failed to rescue cells from this compound-induced cell death.[1] This indicates that the primary anti-cancer activity of this compound in this context is through the off-target effect of inducing ROS-mediated ER stress.[1]

Other Potential Signaling Pathway Involvement

While the ROS-ER stress axis is the most clearly defined pathway for this compound, it is important to consider that crizotinib, as a broader chemical entity, has been shown to influence other key cancer-related signaling pathways. The specific effects of the (S)-enantiomer on these pathways are less well-characterized but warrant consideration in future research.

-

JAK/STAT Pathway: Some studies on crizotinib (not enantiomer-specific) have shown an inhibitory effect on the JAK/STAT signaling pathway, which is crucial for cell proliferation and survival.[1][5]

-

PI3K/Akt Pathway: The PI3K/Akt pathway, a central regulator of cell growth and survival, can also be modulated by crizotinib.[6][7][8]

-

MAPK Pathway: The MAPK/ERK pathway, which is involved in cell proliferation, differentiation, and survival, has also been implicated in the response to crizotinib.[4][7]

Further investigation is required to delineate the precise and direct impact of this compound on these pathways.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro and in vivo efficacy of this compound.

Table 1: In Vitro Cytotoxicity of this compound in Human NSCLC Cell Lines

| Cell Line | IC50 (μM) after 24h treatment |

| NCI-H460 | 14.29 |

| H1975 | 16.54 |

| A549 | 11.25 |

Data sourced from a study by Dai et al. (2017).[1]

Table 2: In Vivo Antitumor Activity of this compound in NCI-H460 Xenograft Model

| Treatment Group | Dose | Change in Tumor Volume | Change in Tumor Weight |

| Vehicle Control | - | - | - |

| This compound | 7.5 mg/kg | Significant Reduction | Significant Reduction |

| This compound | 15 mg/kg | Significant Reduction | Significant Reduction |

Data reflects significant reductions observed after 10 days of treatment.[1]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed NSCLC cells (NCI-H460, H1975, A549) in 96-well plates at a density of 8 x 10³ cells per well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with various concentrations of this compound (e.g., 0.625 to 80 μM) for 24 hours.

-

MTT Incubation: Remove the treatment media and add fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). Incubate for 4 hours.

-

Solubilization: Remove the MTT-containing media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

Measurement of Intracellular ROS (DCFH-DA Staining)

This protocol is for the detection of intracellular ROS levels.

-

Cell Seeding and Treatment: Seed cells in appropriate culture vessels and treat with this compound for the desired time and concentration.

-

Probe Loading: Incubate the cells with 10 μM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.

-

Washing: Wash the cells twice with phosphate-buffered saline (PBS) to remove excess probe.

-

Imaging/Flow Cytometry: Acquire fluorescence images using a fluorescence microscope or quantify the fluorescence intensity using a flow cytometer. An increase in green fluorescence indicates an increase in intracellular ROS.

Western Blot Analysis for ER Stress Markers

This protocol is used to detect the protein expression levels of key ER stress markers.

-

Cell Lysis: Treat cells with this compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against p-PERK, p-eIF2α, ATF4, and CHOP overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify apoptosis.

-

Cell Treatment and Harvesting: Treat cells with this compound. Harvest both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

In Vivo Xenograft Model

This protocol describes the evaluation of the antitumor efficacy of this compound in a mouse model.

-

Cell Implantation: Subcutaneously inject NCI-H460 cells into the flanks of immunodeficient nude mice.

-

Tumor Growth and Treatment: Allow tumors to reach a palpable size. Randomly assign mice to treatment groups (vehicle control, this compound at 7.5 mg/kg, and 15 mg/kg). Administer treatment intraperitoneally daily for a specified period (e.g., 10 days).

-

Tumor Measurement: Measure tumor volume and mouse body weight regularly throughout the study.

-

Endpoint Analysis: At the end of the study, sacrifice the mice, and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).

Visualizations

Signaling Pathway Diagrams

Caption: this compound induces apoptosis via ROS-mediated ER stress.

Experimental Workflow Diagrams

Caption: Experimental workflow for investigating this compound's effects.

Conclusion

This compound presents a compelling case for the investigation of enantiomer-specific drug activities. Its primary role in inducing apoptosis in NSCLC cells through a ROS-mediated ER stress pathway, independent of its initially presumed target MTH1, highlights the importance of exploring off-target effects and alternative mechanisms of action for chiral drugs. The detailed experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore the intricacies of the signaling pathways it modulates. Future studies should aim to further elucidate the potential involvement of other signaling cascades, such as the JAK/STAT, PI3K/Akt, and MAPK pathways, to build a more comprehensive understanding of the pharmacological profile of this intriguing molecule.

References

- 1. Crizotinib induces apoptosis of lung cancer cells through JAK-STAT pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib Exhibits Antitumor Activity by Targeting ALK Signaling not c-MET in Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. MAPK Pathway Alterations Correlate with Poor Survival and Drive Resistance to Therapy in Patients with Lung Cancers Driven by ROS1 Fusions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. ascopubs.org [ascopubs.org]

- 7. Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Molecular rationale for the use of PI3K/AKT/mTOR pathway inhibitors in combination with crizotinib in ALK-mutated neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

The Enantiomeric Dichotomy of Crizotinib: A Technical Deep Dive into (S)- and (R)-Isomer Activity

For Immediate Release

[City, State] – [Date] – In the landscape of targeted cancer therapy, the chiral nature of drug molecules can lead to profoundly different biological activities. This technical guide provides an in-depth analysis of the differential activities of the (S) and (R) enantiomers of Crizotinib, a potent tyrosine kinase inhibitor. While (R)-Crizotinib is the clinically approved form targeting ALK, MET, and ROS1 kinases, emerging research has unveiled a distinct and potent activity for its (S)-counterpart, primarily against MTH1. This document, intended for researchers, scientists, and drug development professionals, delineates the stereospecific interactions of these enantiomers, supported by quantitative data, detailed experimental methodologies, and visual representations of the pertinent signaling pathways.

Core Findings: A Tale of Two Enantiomers

The central finding of this analysis is the striking divergence in the target profiles of the Crizotinib enantiomers. (R)-Crizotinib is a powerful inhibitor of the ALK, MET, and ROS1 receptor tyrosine kinases, which are critical drivers in certain cancers, most notably non-small cell lung cancer (NSCLC).[1][2][3][4][5] In stark contrast, (S)-Crizotinib exhibits negligible activity against these kinases but has been identified as a highly potent inhibitor of the MutT Homolog 1 (MTH1) enzyme, a nucleotide pool sanitizing enzyme implicated in cancer cell survival. The (R)-enantiomer, conversely, is almost inactive against MTH1. This stereospecificity underscores the critical importance of chirality in drug design and target engagement.

Data Presentation: Quantitative Comparison of Enantiomeric Activity

The following tables summarize the available quantitative data on the inhibitory activities of this compound and (R)-Crizotinib against their respective primary targets.

Table 1: Comparative Inhibitory Activity against MTH1

| Enantiomer | Target | IC50 (nM) | Fold Difference ((R) vs (S)) |

| This compound | MTH1 | 72 | - |

| (R)-Crizotinib | MTH1 | 1375 | ~19-fold less potent |

Data sourced from a study by Kilian et al., which demonstrated the potent and stereospecific inhibition of MTH1 by this compound.

Table 2: Inhibitory Activity of (R)-Crizotinib against ALK, MET, and ROS1

| Enantiomer | Target | IC50 (nM) | Notes |

| (R)-Crizotinib | ALK | ~20-50 | Clinically active enantiomer. |

| MET | ~5-20 | Potent inhibition observed in preclinical studies.[6] | |

| ROS1 | ~1.7 | High potency demonstrated in in vitro assays.[7] | |

| This compound | ALK, MET, ROS1 | Not reported | Activity is reported to be negligible. |

Experimental Protocols

To ensure the reproducibility and clear understanding of the presented data, this section outlines the detailed methodologies for key experiments cited in the literature.

Biochemical Kinase Inhibition Assay (for ALK, MET, ROS1)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

-

Reagents and Materials:

-

Purified recombinant human ALK, MET, or ROS1 kinase domain.

-

ATP (Adenosine triphosphate).

-

Specific peptide substrate for the respective kinase.

-

Assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

(R)-Crizotinib and this compound stock solutions (in DMSO).

-

Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar ADP-Glo™ Kinase Assay.

-

384-well white microplates.

-

-

Procedure:

-

Prepare serial dilutions of (R)-Crizotinib and this compound in assay buffer.

-

Add the diluted compounds to the wells of the 384-well plate.

-

Add the purified kinase and the specific peptide substrate to each well.

-

Initiate the kinase reaction by adding a solution of ATP. The final ATP concentration should be at or near the Km for the specific kinase.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the remaining ATP (or ADP produced) using a luminescent assay kit according to the manufacturer's instructions.

-

Luminescence is measured using a plate reader.

-

The data is normalized to controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition).

-

IC50 values are calculated by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Cellular Autophosphorylation Assay (for ALK, MET, ROS1)

This protocol outlines a method to assess the ability of the Crizotinib enantiomers to inhibit the autophosphorylation of their target kinases within a cellular context.

-

Cell Lines and Culture:

-

Use cell lines with known ALK, MET, or ROS1 fusions or amplifications leading to constitutive kinase activity (e.g., H3122 or H2228 for ALK, Karpas-299 for NPM-ALK fusion).[8]

-

Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

-

-

Procedure:

-

Seed cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of (R)-Crizotinib and this compound for a specified duration (e.g., 2-4 hours).

-

Lyse the cells in a buffer containing protease and phosphatase inhibitors.

-

Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with a suitable blocking agent (e.g., 5% non-fat milk or BSA in TBST).

-

Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase (e.g., anti-phospho-ALK, anti-phospho-MET, anti-phospho-ROS1).

-

Subsequently, strip the membrane and re-probe with an antibody for the total form of the kinase to ensure equal loading.

-

Use a loading control like β-actin or GAPDH to confirm equal protein loading across all lanes.

-

Detect the antibody binding using a secondary antibody conjugated to horseradish peroxidase (HRP) and an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Quantify the band intensities to determine the extent of phosphorylation inhibition.

-

Mandatory Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a generalized experimental workflow.

Figure 1: ALK Signaling Pathway inhibited by (R)-Crizotinib.

Figure 2: MET Signaling Pathway inhibited by (R)-Crizotinib.

Figure 3: ROS1 Signaling Pathway inhibited by (R)-Crizotinib.

Figure 4: Generalized Experimental Workflow for IC50 Determination.

Conclusion and Future Directions

The distinct pharmacological profiles of (S)- and (R)-Crizotinib highlight a critical aspect of drug development: the profound impact of stereochemistry on target specificity and biological activity. While (R)-Crizotinib has established its role as a frontline therapy for ALK-, MET-, and ROS1-driven cancers, the potent and selective MTH1 inhibitory activity of this compound opens new avenues for therapeutic intervention, potentially in cancers reliant on MTH1 for survival.

Future research should focus on a direct, comprehensive comparison of the inhibitory profiles of both enantiomers against a broad panel of kinases to fully elucidate any off-target effects. Furthermore, the in vivo efficacy of this compound as an MTH1 inhibitor warrants thorough investigation in relevant preclinical cancer models. A deeper understanding of the structural basis for this enantiomeric selectivity will be invaluable for the rational design of next-generation kinase and MTH1 inhibitors with improved potency and specificity. This technical guide serves as a foundational resource for researchers dedicated to advancing the field of precision oncology.

References

- 1. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. ALK and ROS1 as targeted therapy paradigms and clinical implications to overcome crizotinib resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Biomarkers That Currently Affect Clinical Practice in Lung Cancer: EGFR, ALK, MET, ROS-1, and KRAS [frontiersin.org]

- 5. oncotarget.com [oncotarget.com]

- 6. The potential for crizotinib in non-small cell lung cancer: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ALK and ROS1 as a joint target for the treatment of lung cancer: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. reactionbiology.com [reactionbiology.com]

(S)-Crizotinib: A Potential Therapeutic Agent Beyond Kinase Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Crizotinib, as the (R)-enantiomer, is a well-established tyrosine kinase inhibitor approved for the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] Its stereoisomer, (S)-Crizotinib, has emerged as a molecule of significant interest due to a distinct and potentially novel mechanism of anticancer activity. Initial investigations pointed towards the inhibition of MutT Homologue 1 (MTH1), a nucleotide-sanitizing enzyme, as its primary mode of action.[3] However, more recent and compelling evidence suggests that this compound exerts its therapeutic effects in NSCLC through the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis, independent of MTH1 inhibition.[4] This whitepaper provides a comprehensive technical overview of the current understanding of this compound, detailing its proposed mechanism of action, summarizing key preclinical data, and providing relevant experimental protocols to facilitate further research into its therapeutic potential.

Introduction: The Tale of Two Enantiomers

The development of targeted therapies has revolutionized the treatment landscape for many cancers. (R)-Crizotinib (Xalkori®) stands as a prime example, demonstrating remarkable efficacy in patient populations with specific genetic alterations, namely ALK and ROS1 gene rearrangements in NSCLC.[5][6][7] It functions as a potent ATP-competitive inhibitor of these receptor tyrosine kinases, effectively shutting down downstream signaling pathways crucial for tumor cell proliferation and survival.[8][9]

The existence of stereoisomers, molecules with the same chemical formula but different spatial arrangements of atoms, is a critical consideration in pharmacology. Enantiomers, which are non-superimposable mirror images of each other, can exhibit vastly different biological activities. While (R)-Crizotinib's targets are well-defined, its counterpart, this compound, was found to have negligible activity against ALK, c-Met, and ROS1.[4] This led to investigations into alternative mechanisms, initially identifying MTH1 as a potential target.[3] Subsequent research, however, has challenged this hypothesis and unveiled a novel pathway involving ROS-induced ER stress, opening up new avenues for its potential therapeutic application in a broader range of cancers beyond those with specific kinase fusions.[4]

Pharmacological Profiles: A Study in Contrasts

The pharmacological profiles of the crizotinib enantiomers are markedly different, underscoring the importance of stereochemistry in drug-target interactions. (R)-Crizotinib is a potent inhibitor of a small number of specific tyrosine kinases, whereas this compound's most potent activity identified to date is against the MTH1 enzyme, though its anticancer effects in NSCLC appear to be independent of this target.[4][10]

Table 1: Comparative Inhibitory Activities of this compound and (R)-Crizotinib

| Compound | Target | IC50 / Ki | Cell-Based IC50 | Reference(s) |

| This compound | MTH1 (NUDT1) | 330 nM | - | [3] |

| NCI-H460 (NSCLC) | - | 14.29 µM | [4] | |

| H1975 (NSCLC) | - | 16.54 µM | [4] | |

| A549 (NSCLC) | - | 11.25 µM | [4] | |

| (R)-Crizotinib | c-Met | 8 nM / 11 nM | 5-20 nM | [11][12] |

| ALK | 20 nM / 24 nM | 30 nM | [11] | |

| ROS1 | <0.025 nM (Ki) | - | [10] | |

| RON | - | 20-30 fold less potent than c-Met | [10] | |

| Axl | - | 20-30 fold less potent than c-Met | [10] |

The Evolving Mechanism of Action of this compound

The MTH1 Hypothesis

Initial studies identified this compound as a potent inhibitor of MTH1 (NUDT1), an enzyme that hydrolyzes oxidized nucleotides, thereby preventing their incorporation into DNA and mitigating DNA damage.[3] Cancer cells, with their high metabolic rate, often exhibit elevated levels of ROS, making them potentially more reliant on MTH1 for survival. This made MTH1 an attractive therapeutic target. This compound was shown to be approximately 16-fold more potent against MTH1 than its (R)-enantiomer.[3] However, subsequent studies cast doubt on the role of MTH1 inhibition as the primary anticancer mechanism for this compound in NSCLC.[4]

A Novel Pathway: ROS-Dependent ER Stress and Apoptosis

A pivotal study in NSCLC cells revealed that this compound's antitumor activity is mediated through a novel pathway independent of MTH1.[4] The key findings from this research are:

-

This compound induces apoptosis in NSCLC cells.

-

This apoptosis is preceded by a significant increase in intracellular ROS levels.

-

The elevated ROS leads to lethal endoplasmic reticulum (ER) stress.

-

Blocking ROS production with antioxidants like N-acetylcysteine (NAC) reverses the this compound-induced ER stress and subsequent apoptosis.

-

Knockdown of MTH1 did not affect the viability of NSCLC cells, nor did it alter their sensitivity to this compound.

This evidence strongly suggests that the primary anticancer mechanism of this compound in this context is the induction of ROS, which in turn triggers the ER stress pathway, ultimately leading to programmed cell death.[4] The direct molecular target that initiates this ROS production remains to be elucidated.

Preclinical Efficacy of this compound

In Vitro Studies

This compound has demonstrated significant cytotoxic effects against various human NSCLC cell lines. The half-maximal inhibitory concentrations (IC50) after 24 hours of treatment are summarized below.

Table 2: In Vitro Efficacy of this compound in NSCLC Cell Lines

| Cell Line | Description | IC50 (µM) | Reference |

| NCI-H460 | Large cell carcinoma | 14.29 | [4] |

| H1975 | Adenocarcinoma (T790M mutation) | 16.54 | [4] |

| A549 | Adenocarcinoma | 11.25 | [4] |

In Vivo Xenograft Studies

The antitumor activity of this compound was confirmed in a nude mouse xenograft model using NCI-H460 cells. Treatment with this compound for 10 days resulted in a significant, dose-dependent reduction in both tumor volume and weight, corroborating the in vitro findings.[4]

Table 3: In Vivo Efficacy of this compound in NCI-H460 Xenograft Model

| Treatment Group | Dose (mg/kg) | Outcome | Reference |

| Vehicle Control | - | Progressive tumor growth | [4] |

| This compound | 7.5 | Significant reduction in tumor volume and weight | [4] |

| This compound | 15 | Significant reduction in tumor volume and weight | [4] |

Key Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following protocols are based on the methodologies described in the cited literature.[4]

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed NSCLC cells (e.g., NCI-H460, H1975, A549) in 96-well plates at a density of 8 x 10³ cells per well. Culture for 24 hours in standard growth media to allow for cell attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.625 to 80 µM) for a specified duration (e.g., 24 hours).

-

MTT Addition: Following treatment, replace the media with fresh media containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) reagent.

-

Incubation: Incubate the plates for an additional 4 hours at 37°C.

-

Solubilization: Remove the MTT-containing medium and add a solubilization solvent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.

Measurement of Cellular ROS Generation

-

Cell Seeding: Plate 5 x 10⁵ cells in 6-well culture dishes and allow them to attach overnight.

-

Treatment: Treat cells with the desired concentrations of this compound for the indicated times. For antioxidant rescue experiments, pre-treat cells with 5 mM N-acetylcysteine (NAC) for 1 hour before adding this compound.

-

Staining: Stain the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) at 37°C for 30 minutes. DCFH-DA is a cell-permeable dye that fluoresces upon oxidation by ROS.

-

Harvest and Wash: Harvest the cells and wash them three times with ice-cold phosphate-buffered saline (PBS).

-

Flow Cytometry: Analyze the fluorescence of the cell population using a flow cytometer (e.g., FACSCalibur). Analyze a minimum of 8,000 viable cells per sample. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

Comparative Context: The (R)-Crizotinib Mechanism

To fully appreciate the novelty of this compound's proposed mechanism, it is useful to contrast it with the well-established action of its (R)-enantiomer. (R)-Crizotinib targets receptor tyrosine kinases (RTKs) like ALK, ROS1, and c-Met.[5][6] In cancers driven by fusions or amplifications of these genes, the resulting chimeric proteins are constitutively active, leading to uncontrolled downstream signaling that promotes cell proliferation and survival. (R)-Crizotinib competitively binds to the ATP-binding pocket of these kinases, inhibiting their phosphorylation and effectively blocking these oncogenic signals.[8] This leads to G1-S phase cell cycle arrest and the induction of apoptosis in tumor cells dependent on these pathways.[5]

Future Directions and Therapeutic Potential

The discovery of a novel, ROS-mediated, and MTH1-independent mechanism of action for this compound opens up exciting possibilities for its therapeutic application. Unlike its (R)-enantiomer, its efficacy is not dependent on the presence of specific kinase rearrangements. This suggests that this compound could have a broader therapeutic window, potentially including:

-

ALK/ROS1-negative NSCLC: A large patient population that does not benefit from (R)-Crizotinib.

-

Cancers with high intrinsic oxidative stress: Tumors with high metabolic rates and ROS production may be particularly vulnerable to a pro-oxidant mechanism.

-

Overcoming resistance: It could potentially be used in patients who have developed resistance to traditional kinase inhibitors.

The most critical next step in the development of this compound is the identification of its direct molecular target responsible for inducing ROS production. Uncovering this target will be essential for understanding its precise mechanism, identifying predictive biomarkers for patient selection, and designing rational combination therapies.

Conclusion

This compound represents a fascinating case study in stereopharmacology, evolving from a compound with a contested MTH1-inhibitory role to a potential therapeutic agent with a novel pro-oxidant, ER stress-inducing mechanism of action. Preclinical data in NSCLC models are promising, demonstrating significant in vitro and in vivo antitumor activity. While its (R)-enantiomer has paved the way for targeted therapy against kinase-driven cancers, this compound holds the potential to treat a different, and possibly broader, spectrum of malignancies. Further research into its direct molecular target and mechanism of ROS induction is imperative to unlock its full therapeutic potential and translate these preclinical findings into clinical benefits for cancer patients.

References

- 1. Crizotinib | C21H22Cl2FN5O | CID 11626560 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Crizotinib: A Breakthrough for Targeted Therapies in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound = 98 HPLC 1374356-45-2 [sigmaaldrich.com]

- 4. This compound induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cancernetwork.com [cancernetwork.com]

- 7. Spotlight on crizotinib in the first-line treatment of ALK-positive advanced non-small-cell lung cancer: patients selection and perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. researchgate.net [researchgate.net]

- 10. selleckchem.com [selleckchem.com]

- 11. Crizotinib | ALK | Tocris Bioscience [tocris.com]

- 12. Crizotinib | PF-02341066 | c-MET and ALK inhibitor | TargetMol [targetmol.com]

Methodological & Application

Application Notes and Protocols for (S)-Crizotinib in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental use of (S)-Crizotinib in a cell culture setting. This document includes detailed protocols for key assays, a summary of quantitative data on its anti-cancer effects, and visualizations of the associated signaling pathways and experimental workflows.

Introduction

This compound is the (S)-enantiomer of Crizotinib, a multi-targeted tyrosine kinase inhibitor. While Crizotinib is known to target ALK, MET, and ROS1 kinases, research has shown that this compound exhibits anti-cancer activity through distinct mechanisms, primarily by inducing reactive oxygen species (ROS)-dependent apoptosis and endoplasmic reticulum (ER) stress.[1] This document outlines protocols for investigating the effects of this compound on cancer cell lines.

Data Presentation

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a reference for determining appropriate experimental concentrations.

Table 1: IC50 Values of this compound in Non-Small Cell Lung Cancer (NSCLC) Cell Lines after 24-hour treatment.

| Cell Line | IC50 (µM) |

| NCI-H460 | 14.29[1] |

| H1975 | 16.54[1] |

| A549 | 11.25[1] |

Table 2: IC50 Values of Crizotinib in Breast Cancer Cell Lines after 48-hour treatment.

| Cell Line | IC50 (µM) |

| MDA-MB-231 | 5.16[2] |

| MCF-7 | 1.5[2] |

| SK-BR-3 | 3.85[2] |

Table 3: IC50 Values of Crizotinib in Bladder Cancer Cell Lines and Spheroids after 24-hour treatment.

| Cell Line/Model | IC50 (µM) |

| T24 (2D culture) | 11.24[3] |

| T24R2 (2D culture) | 5.75[3] |

| T24 (3D spheroid) | 27.75[3] |

| T24R2 (3D spheroid) | 27.86[3] |

Experimental Protocols

Detailed methodologies for key experiments to assess the cellular effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is designed to measure the effect of this compound on the viability of cancer cells.

Materials:

-

This compound

-

Human non-small cell lung cancer cell lines (e.g., NCI-H460, H1975, A549)

-

96-well plates

-

Normal growth media

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (0.5 mg/mL)

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Seed cells at a density of 8 x 10³ cells per well in 96-well plates.

-

Culture the cells for 24 hours in normal growth media to allow for attachment.

-

Prepare a dilution series of this compound in normal growth media. A suggested concentration range is 0.625, 1.25, 2.5, 5, 10, 20, 40, 60, and 80 µM.[1]

-

Remove the existing media from the wells and replace it with the media containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubate the plates for the desired time period (e.g., 24 hours).

-

After incubation, replace the treatment media with fresh media containing 0.5 mg/mL MTT reagent.

-

Incubate the cells for an additional 4 hours.

-

Remove the MTT-containing media and add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control and determine the IC50 value.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol measures the generation of intracellular ROS in response to this compound treatment using flow cytometry.

Materials:

-

This compound

-

Cancer cell lines

-

6-well culture dishes

-

DCFH-DA (2',7'-dichlorofluorescin diacetate) stain (10 µM)

-

Phosphate-buffered saline (PBS)

-

Flow cytometer

Procedure:

-

Plate 5 x 10⁵ cells per well in 6-well culture dishes and allow them to attach overnight.

-

Treat the cells with the desired concentrations of this compound for the specified time.

-

After treatment, stain the cells with 10 µM DCFH-DA at 37°C for 30 minutes.

-

Harvest the cells and wash them three times with ice-cold PBS.

-

Analyze the fluorescence of the cells using a flow cytometer to quantify ROS levels.

Apoptosis Analysis by Annexin V/Propidium Iodide (PI) Staining

This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

This compound

-

Cancer cell lines

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the previous protocols.

-

Harvest the cells, including any floating cells from the supernatant.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry within one hour. The different cell populations (viable, early apoptotic, late apoptotic, and necrotic) can be distinguished based on their fluorescence signals.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol examines the expression levels of key proteins involved in the apoptotic pathway.

Materials:

-

This compound

-

Cancer cell lines

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin or GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescence detection reagent

-

Protein electrophoresis and blotting equipment

Procedure:

-

Treat cells with this compound and a vehicle control.

-

Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies against Bcl-2 and Bax overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with a loading control antibody.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescence detection system.

-

Analyze the band intensities to determine the relative expression levels of the target proteins. A decrease in the anti-apoptotic protein Bcl-2 and/or an increase in the pro-apoptotic protein Bax would be indicative of apoptosis induction.[1]

Mandatory Visualizations

The following diagrams illustrate the proposed signaling pathway of this compound and a general experimental workflow for its in vitro evaluation.

References

- 1. This compound induces apoptosis in human non-small cell lung cancer cells by activating ROS independent of MTH1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Crizotinib, a MET inhibitor, inhibits growth, migration, and invasion of breast cancer cells in vitro and synergizes with chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

Application Notes and Protocols for (S)-Crizotinib in Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of (S)-Crizotinib in preclinical animal models of non-small cell lung cancer (NSCLC). The protocols and data presented are based on peer-reviewed studies and are intended to facilitate the design and execution of in vivo experiments investigating the therapeutic potential of this compound.

Introduction

This compound is the (S)-enantiomer of Crizotinib, a clinically approved tyrosine kinase inhibitor. While (R)-Crizotinib targets ALK, ROS1, and c-MET receptor tyrosine kinases, this compound has been investigated for its distinct anti-cancer properties. Recent studies have revealed a novel antitumor mechanism for this compound in NSCLC that is independent of MTH1 inhibition and instead involves the induction of reactive oxygen species (ROS) and subsequent endoplasmic reticulum (ER) stress-mediated apoptosis[1]. These findings position this compound as a promising candidate for further preclinical and clinical investigation.

Quantitative Data Summary

The following table summarizes the quantitative data from a key in vivo study utilizing this compound in an NSCLC xenograft model.

| Parameter | Vehicle Control | This compound (7.5 mg/kg) | This compound (15 mg/kg) |

| Animal Model | NCI-H460 Xenograft in nude mice | NCI-H460 Xenograft in nude mice | NCI-H460 Xenograft in nude mice |

| Treatment Duration | 10 days | 10 days | 10 days |

| Tumor Volume Reduction | N/A | Significant | Significant |

| Tumor Weight Reduction | N/A | Significant | Significant |

| Effect on Body Weight | No significant change | No significant change | No significant change |

Data extracted from a study on NCI-H460 xenografts in nude mice treated for 10 days[1][2]. "Significant" indicates a statistically significant reduction compared to the vehicle control group.

Experimental Protocols

This section provides a detailed methodology for a typical in vivo efficacy study of this compound in an NSCLC xenograft model, based on published research[1].

Xenograft Tumor Model Protocol

1. Animal Model:

-

Species: Athymic BALB/c nude mice

-

Age: 5 weeks old

-

Sex: Female

-

Supplier: Vital River Laboratories or a similar accredited vendor.

-

Acclimatization: House animals for at least one week under standard laboratory conditions (controlled temperature, humidity, and light/dark cycle) with ad libitum access to food and water.

2. Cell Line:

-

Cell Line: NCI-H460 (human non-small cell lung cancer)

-

Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

3. Tumor Implantation:

-

Harvest NCI-H460 cells during the logarithmic growth phase.

-

Resuspend the cells in a sterile phosphate-buffered saline (PBS) or serum-free medium.

-

Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the right flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

-

Monitor tumor growth by measuring the length and width of the tumors with calipers every other day.

-

Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.

-

When tumors reach a palpable size (e.g., ~100-150 mm³), randomize the mice into treatment and control groups.

5. This compound Formulation and Administration:

-

Vehicle: Prepare a suitable vehicle for oral administration. Common vehicles for in vivo studies include 0.5% carboxymethyl cellulose (CMC) in water or a mixture of polyethylene glycol (PEG), and saline. The specific vehicle should be optimized for the solubility and stability of this compound.

-

Preparation of Dosing Solutions: Prepare fresh dosing solutions of this compound daily. For a 7.5 mg/kg dose, dissolve the appropriate amount of this compound in the vehicle to achieve the final concentration for administration based on the average body weight of the mice in that group. Repeat for the 15 mg/kg dose.

-

Administration: Administer this compound or vehicle control orally via gavage once daily for 10 consecutive days.

6. Efficacy and Toxicity Assessment:

-

Tumor Growth: Continue to measure tumor volume every other day throughout the treatment period.

-

Body Weight: Monitor and record the body weight of each mouse every other day as an indicator of systemic toxicity.

-

Endpoint: At the end of the 10-day treatment period, euthanize the mice according to approved institutional animal care and use committee (IACUC) protocols.

-

Tumor Excision and Analysis: Excise the tumors, and measure their final weight. A portion of the tumor tissue can be fixed in formalin for histological analysis (e.g., H&E staining, immunohistochemistry for markers of apoptosis like cleaved caspase-3 and proliferation like Ki-67) and another portion can be snap-frozen for molecular analysis (e.g., Western blotting for ER stress markers).

7. Statistical Analysis:

-

Analyze the data using appropriate statistical methods, such as a one-way ANOVA followed by a post-hoc test, to determine the statistical significance of the differences in tumor volume and weight between the treatment and control groups. A p-value of < 0.05 is typically considered statistically significant.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the proposed signaling pathway of this compound in NSCLC and a typical experimental workflow for an in vivo study.

Caption: Proposed signaling pathway of this compound in NSCLC cells.

Caption: Experimental workflow for in vivo efficacy testing of this compound.

References

Application Notes and Protocols for the Quantification of (S)-Crizotinib

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies and comparative data for the analytical quantification of (S)-Crizotinib, a potent tyrosine kinase inhibitor. The protocols outlined below are designed to be followed by researchers in drug development and analysis, offering clear, step-by-step guidance for accurate and reproducible quantification in both bulk pharmaceutical forms and biological matrices.

Introduction

Crizotinib, sold under the brand name Xalkori®, is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC).[1][2][3][4] It functions as an inhibitor of receptor tyrosine kinases, including Anaplastic Lymphoma Kinase (ALK), Hepatocyte Growth Factor Receptor (HGFR, c-Met), and ROS1.[2][3][5] As the (R)-enantiomer is the active moiety, enantioselective analytical methods are crucial for accurate pharmacological assessment. This document details various validated analytical techniques for the quantification of this compound.

Crizotinib is primarily metabolized in the liver by CYP3A4 and CYP3A5.[2][3][6] The main metabolic pathways involve oxidation of the piperidine ring to form crizotinib lactam and O-dealkylation.[6][7]

Analytical Methods Overview

Several analytical methods have been developed and validated for the quantification of Crizotinib, including Normal-Phase High-Performance Liquid Chromatography (NP-HPLC) for enantioselective analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and Ultra-Performance Liquid Chromatography (UPLC) for achiral analysis, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantification in biological matrices.

Quantitative Data Summary

The following tables summarize the validation parameters of various analytical methods for Crizotinib quantification, allowing for easy comparison of their performance characteristics.

Table 1: Enantioselective NP-HPLC Method Validation Data

| Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (%RSD) | 0.41 |

| Inter-day Precision (%RSD) | 0.96 |

| Analyst-to-Analyst Precision (%RSD) | 0.76 |

| Limit of Detection (LOD) | Not Reported |

| Limit of Quantification (LOQ) | Not Reported |

| Data sourced from Der Pharma Chemica, 2017.[5] |

Table 2: RP-HPLC Method Validation Data for Bulk and Dosage Forms

| Parameter | Method 1[1][8] | Method 2[9] |

| Linearity Range | 37.5 - 225 µg/mL | 10 - 1000 µg/mL |

| Correlation Coefficient (r²) | 0.999 | > 0.999 |

| Precision (%RSD) | 1.26 (Repeatability), 0.93 (Intermediate) | Not Reported |

| Accuracy (% Recovery) | Not Reported | Not Reported |

| Limit of Detection (LOD) | 0.080 µg/mL | Not Reported |

| Limit of Quantification (LOQ) | Not Reported | Not Reported |

Table 3: UPLC Method Validation Data for Pharmaceutical Dosage Forms

| Parameter | Result |

| Linearity Range | 37.5 - 225 µg/mL |

| Correlation Coefficient (r²) | 0.999 |

| Precision (%RSD) | < 1.1 |

| Accuracy (% Recovery) | 99.9% - 100.18% |

| Stability | Stable under forced degradation conditions |

| Data sourced from IJPSR, 2018.[10] |

Table 4: LC-MS/MS Method Validation Data in Biological Matrices

| Parameter | Method 1 (Human Plasma)[11] | Method 2 (Human Plasma)[12] | Method 3 (Mouse Tissues)[13][14] |

| Linearity Range | 20.41 - 2041.14 ng/mL | 5 - 500 ng/mL | Not Specified |

| Correlation Coefficient (r²) | 0.9994 | 0.997 | Not Specified |

| Intra-day Precision (%RSD) | < 9.0% | Not Reported | Not Reported |

| Inter-day Precision (%RSD) | < 9.0% | Not Reported | Not Reported |

| Accuracy | 97% - 112% | Not Reported | Not Reported |

| Lower Limit of Quantification (LLOQ) | 20 ng/mL | 5 ng/mL | Not Specified |

Experimental Protocols

Protocol 1: Enantioselective Quantification of this compound by NP-HPLC

This protocol is based on the method described by Bontha Vijayakumar, et al. for the separation and quantification of Crizotinib enantiomers.[5][15]

1. Materials and Reagents:

-

This compound and (R)-Crizotinib reference standards

-

n-Hexane (HPLC grade)

-

Isopropyl alcohol (HPLC grade)

-

Methanol (HPLC grade)

-

Diethylamine (DEA)

-

Milli-Q water or equivalent

2. Chromatographic Conditions:

-

Instrument: Shimadzu High-Pressure Liquid Chromatograph with LC-20AD pump and SPD-20A UV-Visible detector.[5]

-

Mobile Phase: n-hexane:isopropyl alcohol:methanol:diethylamine (40:30:30:0.5 v/v/v/v).[5][15]

-

Injection Volume: 20 µL.[5]

-

Column Temperature: Ambient.

-

Retention Times: this compound: ~4.9 min, (R)-Crizotinib: ~6.1 min.[5][15]

3. Standard Solution Preparation:

-

Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.

-